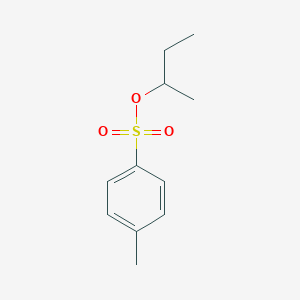

Sec-butyl 4-methylbenzenesulfonate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

butan-2-yl 4-methylbenzenesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16O3S/c1-4-10(3)14-15(12,13)11-7-5-9(2)6-8-11/h5-8,10H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYHWQTQILBGWRN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)OS(=O)(=O)C1=CC=C(C=C1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20398931 | |

| Record name | butan-2-yl 4-methylbenzenesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20398931 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

715-11-7 | |

| Record name | butan-2-yl 4-methylbenzenesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20398931 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

The Significance and Role of Sulfonate Esters As Versatile Synthetic Intermediates

Sulfonate esters, as a class of organic compounds, are renowned for their utility as versatile intermediates in a wide array of chemical transformations. Their prominence stems primarily from the exceptional leaving group ability of the sulfonate group. This characteristic is attributed to the high stability of the resulting sulfonate anion, which is the conjugate base of a strong sulfonic acid. This stability arises from the delocalization of the negative charge across the three oxygen atoms of the sulfonate group.

The conversion of an alcohol, which is typically a poor leaving group, into a sulfonate ester is a common and effective strategy to activate it for nucleophilic substitution and elimination reactions. This transformation allows for the facile displacement of the sulfonate group by a wide range of nucleophiles, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. This versatility is a cornerstone of modern synthetic organic chemistry, facilitating the construction of complex molecular architectures from simpler precursors.

An Overview of Research Trajectories for Sec Butyl 4 Methylbenzenesulfonate

Classical Esterification Techniques

Traditional methods for synthesizing this compound have been well-established and are widely used in laboratory settings.

One of the fundamental methods for preparing this compound is through the direct acid-catalyzed esterification of sec-butanol with 4-methylbenzenesulfonic acid. masterorganicchemistry.com This reaction, known as Fischer esterification, involves heating the alcohol and the sulfonic acid in the presence of a strong acid catalyst. masterorganicchemistry.com

The reaction is an equilibrium process. To drive the reaction towards the formation of the ester, a large excess of the alcohol can be used, and the water formed during the reaction is typically removed using a Dean-Stark apparatus. masterorganicchemistry.com A common procedure involves refluxing sec-butyl alcohol and 4-methylbenzenesulfonic acid in a solvent like anhydrous toluene.

An alternative and highly effective classical route involves the reaction of 4-methylbenzenesulfonyl chloride (tosyl chloride) with sec-butanol. This method is often preferred as it is not an equilibrium reaction and generally proceeds to completion. The reaction is typically carried out in the presence of a base, such as pyridine (B92270) or triethylamine, which neutralizes the hydrochloric acid generated during the reaction. This prevents the acid from causing side reactions, such as the dehydration of sec-butanol.

For laboratory-scale synthesis, specific protocols have been optimized to maximize the yield and purity of this compound. These protocols often involve careful control of reaction parameters such as temperature, reaction time, and the choice of solvent and base.

Below is an interactive data table summarizing a typical laboratory-scale protocol for the synthesis via acid-catalyzed esterification:

| Parameter | Condition | Purpose |

| Reactants | sec-Butyl alcohol (1.0 equiv), 4-Methylbenzenesulfonic acid (1.05 equiv) | Primary starting materials for the ester. |

| Catalyst | p-Toluenesulfonic acid (0.1 equiv) | To accelerate the rate of esterification. |

| Solvent | Anhydrous toluene | Provides a suitable reaction medium and facilitates water removal. |

| Atmosphere | Nitrogen | To prevent side reactions with atmospheric moisture and oxygen. |

| Temperature | Reflux | To provide the necessary activation energy for the reaction. |

| Reaction Time | 12–24 hours | To allow the reaction to proceed to completion. |

| Work-up | Wash with sodium bicarbonate, dry over MgSO₄, and distill under reduced pressure | To neutralize excess acid, remove water, and purify the final product. |

| Yield | 75–85% | The typical range of product obtained after purification. |

This table summarizes a representative procedure for the acid-catalyzed esterification of sec-butanol with 4-methylbenzenesulfonic acid.

Modern and Sustainable Synthetic Approaches

In recent years, there has been a significant shift towards developing more environmentally friendly and efficient methods for chemical synthesis. This has led to the exploration of novel catalysts and biocatalytic routes for the production of this compound.

Solid-supported catalysts offer several advantages over traditional homogeneous catalysts, including ease of separation from the reaction mixture, reusability, and often, enhanced stability. mdpi.comcbseacademic.nic.in Several types of solid acid catalysts have shown promise in esterification reactions.

CFR + Amberlyst 15: Amberlyst 15 is a strongly acidic ion-exchange resin that has been effectively used as a catalyst for esterification reactions. isites.inforesearchgate.netresearchgate.netijirset.combcrec.id Its porous structure provides a high surface area for the reaction to occur. Combining it with a continuous flow reactor (CFR) can further enhance efficiency and allow for continuous production. Studies on similar esterification reactions have demonstrated high conversions using Amberlyst 15. researchgate.netresearchgate.net

SGO-Catalyzed: Sulfated graphene oxide (SGO) is another promising solid acid catalyst. The presence of sulfonic acid groups on the graphene oxide sheets provides strong Brønsted acid sites, which are effective in catalyzing esterification reactions.

MIL-101-SO₃H: Metal-Organic Frameworks (MOFs) are a class of porous materials that can be functionalized with catalytic groups. MIL-101(Cr)-SO₃H is a chromium-based MOF functionalized with sulfonic acid groups, making it a highly effective and stable solid acid catalyst for esterification. bohrium.comresearchgate.netresearchgate.netmdpi.comrsc.org Its high porosity and the uniform distribution of acid sites contribute to its excellent catalytic activity. bohrium.comresearchgate.netrsc.org Research has shown that MIL-101-SO₃H can be synthesized hydrothermally and is effective in liquid-phase reactions. bohrium.comresearchgate.net

The following interactive table compares the features of these modern solid-supported catalysts:

| Catalyst | Catalyst Type | Key Advantages |

| Amberlyst 15 | Ion-exchange resin | High acidity, commercially available, effective in various esterifications. isites.inforesearchgate.netresearchgate.net |

| SGO | Sulfated Graphene Oxide | High surface area, strong Brønsted acidity. |

| MIL-101-SO₃H | Metal-Organic Framework | High porosity, high thermal and chemical stability, reusable. bohrium.comresearchgate.netresearchgate.netrsc.org |

Biocatalysis, the use of enzymes to catalyze chemical reactions, is a cornerstone of green chemistry. Lipases, in particular, are widely used for esterification due to their high selectivity, mild reaction conditions, and biodegradability. nih.govjmbfs.orgnih.gov

The enzymatic synthesis of esters like this compound can be performed through the direct esterification of sec-butanol with 4-methylbenzenesulfonic acid in a non-aqueous solvent. jmbfs.org Immobilized lipases are often preferred as they can be easily recovered and reused, making the process more cost-effective. mdpi.com Lipases such as those from Candida antarctica (Novozym 435) and Rhizomucor miehei are commonly employed for these transformations. nih.govmdpi.com The reaction conditions, including the choice of solvent, temperature, and water content, are crucial for optimizing the catalytic activity and stability of the lipase.

The table below summarizes the key aspects of biocatalytic esterification using lipases:

| Feature | Description |

| Biocatalyst | Lipases (e.g., from Candida antarctica, Rhizomucor miehei) nih.govmdpi.com |

| Reaction Type | Esterification |

| Advantages | High selectivity, mild reaction conditions, environmentally friendly. nih.govjmbfs.orgnih.gov |

| Immobilization | Often immobilized on solid supports for reusability. mdpi.com |

| Reaction Media | Typically non-aqueous solvents. jmbfs.org |

Regioselective and Stereoselective Synthesis of Enantiomeric Forms of this compound (e.g., (R)- and (S)-isomers)

The synthesis of the individual enantiomers of this compound, namely the (R)- and (S)-isomers, is of significant interest in stereoselective synthesis, where they serve as chiral building blocks. The primary and most direct method for obtaining these enantiomerically pure compounds involves the reaction of the corresponding enantiopurified sec-butanol with p-toluenesulfonyl chloride. This reaction is a classic example of a stereospecific process where the configuration of the chiral center in the alcohol is retained in the resulting tosylate product.

The reaction is typically carried out in the presence of a base, such as pyridine, which serves to neutralize the hydrochloric acid byproduct formed during the reaction. lab-chemicals.com The mechanism involves the nucleophilic attack of the alcohol's oxygen atom on the sulfur atom of p-toluenesulfonyl chloride. Crucially, the carbon-oxygen bond of the sec-butanol is not broken during this process, which is why the stereochemistry at the chiral carbon is preserved. sigmaaldrich.com

Therefore, to synthesize (R)-sec-butyl 4-methylbenzenesulfonate, one would start with (R)-sec-butanol. Similarly, the synthesis of (S)-sec-butyl 4-methylbenzenesulfonate requires (S)-sec-butanol as the starting material.

A representative, though general, procedure for the tosylation of an alcohol involves dissolving the alcohol in a suitable solvent, such as dichloromethane, and cooling the mixture. A base, like 4-dimethylaminopyridine (B28879) (DMAP), and p-toluenesulfonyl chloride are then added. The reaction progress is monitored, and upon completion, the product is isolated and purified.

Table 1: General Reaction Parameters for the Stereoselective Synthesis of Enantiomeric this compound

| Parameter | Value/Condition | Source |

| Starting Material | (R)-sec-butanol or (S)-sec-butanol | sigmaaldrich.com |

| Reagent | p-Toluenesulfonyl chloride (TsCl) | jocpr.com |

| Base | Pyridine or Triethylamine | jocpr.com |

| Solvent | Dichloromethane, Toluene | orgsyn.org |

| Reaction Temperature | Typically cooled (e.g., 0 °C) | General Practice |

| Stereochemical Outcome | Retention of configuration | heraldopenaccess.us |

| Typical Yield | 75-85% | orgsyn.org |

An alternative strategy to obtain enantiomerically enriched this compound involves the kinetic resolution of racemic sec-butanol. This can be achieved through enzymatic catalysis, for instance, using lipases. In a kinetic resolution, one enantiomer of the racemic alcohol reacts at a faster rate than the other, leading to an enrichment of the less reactive enantiomer in the starting material and the formation of an enantiomerically enriched product. The separated, enantiomerically enriched sec-butanol can then be subjected to tosylation as described above to yield the corresponding enantiomer of this compound.

For example, lipase-catalyzed transesterification of racemic sec-butanol can be employed to selectively acylate one enantiomer, leaving the other unreacted and thus enantiomerically enriched. The efficiency of such resolutions is often high, with the potential to achieve high enantiomeric excesses for the resolved alcohol.

Table 2: Illustrative Data for Lipase-Catalyzed Kinetic Resolution of sec-Butanol

| Enzyme | Acyl Donor | Enantiomeric Excess (ee) of Remaining Alcohol | Reference |

| Lipase from Candida antarctica (CALB) | Vinyl acetate | >99% for (S)-alcohol | nih.gov |

| Lipase from Pseudomonas cepacia | Various | High (E > 200) | nih.gov |

Note: The data in this table is illustrative of the potential of enzymatic kinetic resolution for producing enantiomerically pure sec-butanol, the precursor to the target compound.

The determination of the enantiomeric excess of the final product, this compound, is typically performed using chiral High-Performance Liquid Chromatography (HPLC). uma.es

Chemical Reactivity and Mechanistic Investigations of Sec Butyl 4 Methylbenzenesulfonate

Nucleophilic Substitution Reactionsbenchchem.comscribd.com

Sec-butyl 4-methylbenzenesulfonate (B104242) is primarily involved in nucleophilic substitution reactions. The tosylate group is an excellent leaving group, facilitating its displacement by a wide range of nucleophiles. These reactions can proceed through either a bimolecular (SN2) or a unimolecular (SN1) mechanism, depending on the reaction conditions. scribd.com182.160.97

Unimolecular Nucleophilic Substitution (SN1) Pathwayscribd.com182.160.97edscl.in

The SN1 reaction of sec-butyl 4-methylbenzenesulfonate occurs in two distinct steps. This pathway is generally favored in the presence of weak nucleophiles and polar protic solvents. 182.160.97

The first and rate-determining step of the SN1 reaction is the ionization of the substrate to form a sec-butyl carbocation and a tosylate anion. edscl.in This step is facilitated by polar protic solvents that can stabilize the resulting ions through solvation. calameo.com The stability of the carbocation intermediate is a crucial factor in SN1 reactions. Secondary carbocations, like the sec-butyl cation, are more stable than primary carbocations but less stable than tertiary carbocations. In solvents with very low nucleophilicity, such as trifluoroacetic acid, the formation of this carbocation intermediate becomes more prominent. edscl.inscribd.com The planar nature of the carbocation allows the nucleophile to attack from either face in the second step, leading to a racemic or partially racemized product. 182.160.97

Rearrangements Associated with SN1 Reactions

In reactions proceeding via a unimolecular (SN1) pathway, the initial step is the departure of the tosylate leaving group to form a carbocation intermediate. For this compound, this results in a secondary (2°) carbocation. A key characteristic of carbocation intermediates is their propensity to rearrange to a more stable form if possible, typically through a 1,2-hydride or 1,2-alkyl shift. libretexts.orgyoutube.com

In the specific case of the sec-butyl cation, a 1,2-hydride shift from the adjacent methyl or methylene (B1212753) group would only result in another secondary carbocation, offering no energetic advantage. Therefore, significant skeletal rearrangement is not a prominent feature in the SN1 reactions of this compound.

However, evidence of the carbocation intermediate's nature is observed in stereochemical outcomes. Studies on the solvolysis of simple secondary tosylates, such as 2-butyl tosylate in 50% aqueous trifluoroethanol (TFE), have documented slow racemization of the starting material during the reaction. researcher.life This racemization, although slow, indicates the reversible formation of an intimate ion pair, where the tosylate leaving group temporarily separates from the carbocation and can re-attack from either face before the solvent molecule intervenes. While a full, solvent-separated carbocation that would lead to complete racemization may not be formed, this observation points to a mechanism with significant SN1 character. researcher.lifewhiterose.ac.uk The solvolysis of the chiral analogue, R-2-octyl tosylate, under similar conditions yielded an alcohol product with a high degree of inversion but also a small amount of retention of configuration, further supporting a mechanism that is not purely SN2. whiterose.ac.uk

Elimination Reactions

In addition to substitution, this compound readily undergoes elimination reactions to form alkenes, particularly when heated. masterorganicchemistry.com Competing E1 and E2 pathways are possible, and their prevalence is determined by reaction conditions similar to those governing substitution.

E1 and E2 Elimination Pathways

The E1 (Elimination, Unimolecular) pathway competes directly with the SN1 pathway. It proceeds through the same initial carbocation formation step. chemistrysteps.com Instead of being attacked by a nucleophile, the carbocation is deprotonated at an adjacent carbon (a β-carbon) by a weak base (often the solvent) to form a double bond. E1 reactions are favored by weak bases, polar protic solvents, and higher temperatures. libretexts.orgyoutube.com

The E2 (Elimination, Bimolecular) pathway is a concerted reaction that competes with the SN2 pathway. It requires a strong base to abstract a β-hydrogen simultaneously as the tosylate leaving group departs. masterorganicchemistry.com The rate of an E2 reaction is dependent on the concentration of both the substrate and the base. masterorganicchemistry.com Strong, non-nucleophilic, sterically hindered bases such as potassium tert-butoxide are often used to promote the E2 pathway over SN2. fiveable.me A key requirement for the E2 mechanism is an anti-periplanar geometry between the β-hydrogen and the leaving group.

| Feature | E1 Mechanism | E2 Mechanism |

| Base Strength | Weak base required (e.g., H₂O, ROH) | Strong base required (e.g., RO⁻, OH⁻) |

| Solvent | Polar Protic (ionizing) | Less polarity dependence, often run in the conjugate acid of the base (e.g., EtO⁻ in EtOH) |

| Kinetics | Rate = k[Substrate] | Rate = k[Substrate][Base] |

| Mechanism | Two steps, via carbocation intermediate | One step, concerted |

| Rearrangement | Possible | Not Possible |

| Stereochemistry | No specific geometric requirement | Requires anti-periplanar alignment |

Regioselectivity and Stereoselectivity in Olefin Formation

The elimination of this compound can yield two constitutional isomers: but-1-ene and but-2-ene. The formation of these products is governed by principles of regioselectivity and stereoselectivity.

Regioselectivity concerns which constitutional isomer is the major product. According to Zaitsev's rule , elimination reactions generally favor the formation of the more substituted (and thus more stable) alkene. masterorganicchemistry.comchadsprep.comlibretexts.org For sec-butyl tosylate, this corresponds to the removal of a hydrogen from an internal carbon to form but-2-ene (the Zaitsev product) over the removal of a hydrogen from a terminal methyl group to form but-1-ene (the Hofmann product). This rule holds for E1 reactions and most E2 reactions. chadsprep.com An exception occurs in E2 reactions when a sterically bulky base (e.g., potassium tert-butoxide) is used, which preferentially abstracts the more accessible terminal proton, leading to the Hofmann product as the major isomer. wikipedia.org

Stereoselectivity applies to the formation of but-2-ene, which can exist as cis (Z) or trans (E) stereoisomers. In both E1 and E2 reactions, the more stable trans isomer is typically the major stereoisomer formed. chemistrysteps.comyoutube.com The preference is particularly strong in E2 reactions, where the transition state leading to the trans alkene minimizes steric strain compared to the transition state for the cis product. chemistrysteps.com

| Reaction Pathway | Base | Major Regioisomer | Major Stereoisomer |

| E1 | Weak (e.g., H₂O, EtOH), Heat | But-2-ene (Zaitsev) | trans-But-2-ene |

| E2 | Strong, unhindered (e.g., EtO⁻) | But-2-ene (Zaitsev) | trans-But-2-ene |

| E2 | Strong, hindered (e.g., t-BuOK) | But-1-ene (Hofmann) | Not applicable |

Hydrolytic Pathways and Conditions for Cleavage

Hydrolysis of this compound involves the cleavage of the ester bond with water acting as the reactant. Since water is a weak nucleophile and a polar protic solvent, these conditions favor unimolecular pathways. libretexts.org Therefore, hydrolysis proceeds via a competition between SN1 and E1 mechanisms.

The reaction is typically carried out by heating the tosylate in an aqueous solvent mixture, such as aqueous ethanol (B145695) or aqueous acetone, to ensure solubility. Under these solvolysis conditions, the tosylate will ionize to form a secondary carbocation intermediate. This intermediate can then either be attacked by a water molecule (SN1) to yield sec-butanol or be deprotonated by a water molecule (E1) to yield a mixture of but-1-ene and but-2-ene.

Studies on the solvolysis of secondary tosylates in 50% aqueous TFE at 30°C show that these reactions proceed to completion, yielding the corresponding alcohol. researcher.lifewhiterose.ac.uk The stereochemical outcome of high, but incomplete, inversion of configuration suggests a mechanism on the SN1/SN2 borderline, where an intimate ion pair might be a key intermediate that is intercepted by the solvent. whiterose.ac.uk Increasing the temperature would further favor the E1 elimination products over the SN1 substitution product.

Stereochemical Control and Chiral Transformations Utilizing Sec Butyl 4 Methylbenzenesulfonate

Chirality of the Sec-butyl Moiety and its Stereoisomers

The chirality of sec-butyl 4-methylbenzenesulfonate (B104242) originates from the sec-butyl group. Specifically, the second carbon atom of the butyl chain is bonded to four different substituents: a methyl group, an ethyl group, a hydrogen atom, and the oxygen atom of the tosylate group. This carbon atom is, therefore, a stereocenter, rendering the molecule chiral.

Due to this stereocenter, sec-butyl 4-methylbenzenesulfonate exists as a pair of enantiomers:

(R)-sec-butyl 4-methylbenzenesulfonate

(S)-sec-butyl 4-methylbenzenesulfonate

These two stereoisomers are non-superimposable mirror images of each other and will rotate plane-polarized light in opposite directions. The synthesis of enantiomerically pure this compound typically starts from the corresponding enantiopure sec-butanol. The reaction with p-toluenesulfonyl chloride in the presence of a base like pyridine (B92270) proceeds with retention of configuration at the chiral center because the carbon-oxygen bond of the alcohol is not broken during the reaction.

The physical and chemical properties of the individual enantiomers are identical, except for their interaction with other chiral molecules and their optical rotation. The racemic mixture, an equal blend of the (R) and (S) enantiomers, is optically inactive.

Table 1: Stereoisomers of this compound

| Stereoisomer | Abbreviation | CAS Number |

| (R)-sec-butyl 4-methylbenzenesulfonate | (R)-sec-Butyl Tosylate | 61530-30-1 |

| (S)-sec-butyl 4-methylbenzenesulfonate | (S)-sec-Butyl Tosylate | Not readily available |

| Racemic this compound | (±)-sec-Butyl Tosylate | 715-11-7 |

Enantioselective Synthesis of Chiral Derivatives

Enantioselective synthesis aims to produce a single enantiomer of a chiral product. One common strategy involves the use of a chiral starting material that transfers its chirality to the product. In principle, enantiomerically pure (R)- or (S)-sec-butyl 4-methylbenzenesulfonate can be used as a chiral electrophile in nucleophilic substitution reactions to generate new chiral molecules.

The tosylate group is an excellent leaving group, facilitating nucleophilic substitution reactions, typically following an S(_N)2 mechanism. A key feature of the S(_N)2 reaction is the inversion of configuration at the electrophilic carbon center, a phenomenon known as the Walden inversion. byjus.comlibretexts.org This predictable stereochemical outcome is fundamental to the use of chiral tosylates in asymmetric synthesis.

For instance, the reaction of (R)-sec-butyl 4-methylbenzenesulfonate with a nucleophile (Nu:⁻) would be expected to yield a product with the (S) configuration at the corresponding carbon atom.

Reaction Scheme 1: General Enantioselective Substitution (R)-sec-butyl 4-methylbenzenesulfonate + Nu:⁻ → (S)-Product + TsO⁻

While the principle is well-established, specific and widely documented examples of using enantiopure this compound to induce chirality in the synthesis of other derivatives are not prevalent in readily accessible scientific literature. However, the general reactivity pattern of chiral tosylates suggests its potential in this area. For example, reaction with a soft nucleophile like an azide (B81097) or a cyanide ion would lead to the corresponding chiral azides or nitriles with inverted stereochemistry. stackexchange.com

Diastereoselective Transformations Involving this compound

Diastereoselective reactions involve the formation of diastereomers in unequal amounts. This can be achieved when a chiral reactant reacts with another chiral molecule or a prochiral molecule in a way that the transition states leading to the different diastereomers have different energies.

When this compound is used in a reaction where the nucleophile is also chiral, the formation of diastereomeric products is possible. The stereochemical outcome of such a reaction will depend on the stereochemistry of both the electrophile (the sec-butyl tosylate) and the chiral nucleophile. The interaction between the two chiral entities in the transition state will determine which diastereomer is formed preferentially.

For example, the reaction of (R)-sec-butyl 4-methylbenzenesulfonate with a chiral amine would lead to two possible diastereomeric products. The relative amounts of these products would be determined by the steric and electronic interactions in the S(_N)2 transition state.

Reaction Scheme 2: General Diastereoselective Substitution (R)-sec-butyl 4-methylbenzenesulfonate + (R)-Chiral Nucleophile → (S,R)-Diastereomer + (R,R)-Diastereomer (unequal amounts)

Detailed research findings and specific data on diastereoselective transformations where this compound is a key reactant are not extensively reported in the literature. However, the fundamental principles of stereochemistry predict that such reactions would exhibit some degree of diastereoselectivity. The efficiency of this diastereoselection would depend on the specific structures of the reacting partners and the reaction conditions.

Role of Sec Butyl 4 Methylbenzenesulfonate As a Synthetic Reagent and Intermediate

Alkylating Agent in Organic Transformations

Sec-butyl 4-methylbenzenesulfonate (B104242) is widely utilized as an alkylating agent in organic synthesis. The toluenesulfonate (B8598656) group is an excellent leaving group, facilitating nucleophilic substitution reactions. In these reactions, the sec-butyl group is transferred to a nucleophile. The branched nature of the sec-butyl group, along with its electronic properties, influences the kinetics and regioselectivity of these reactions. It is particularly useful in Sₙ2 reactions where a chiral center is involved, as it can proceed with inversion of configuration.

Table 1: Properties of Sec-butyl 4-methylbenzenesulfonate

| Property | Value |

| CAS Number | 715-11-7 |

| Molecular Formula | C₁₁H₁₆O₃S |

| Molecular Weight | 228.31 g/mol |

| Appearance | Colorless to Pale Yellow Oil or Semi-Solid pharmaffiliates.comsigmaaldrich.com |

| Boiling Point | 329.1 °C at 760 mmHg americanelements.com |

| Storage | 2-8°C, Sealed in dry conditions sigmaaldrich.comlab-chemicals.com |

Precursor for the Synthesis of Diverse Organic Compounds

The reactivity of this compound allows it to serve as a precursor for a variety of organic compounds through reactions with different nucleophiles.

Formation of Ethers and Thioethers

This compound reacts with alkoxides or phenoxides to form sec-butyl ethers. A common method for ether synthesis is the Williamson ether synthesis, which involves the reaction of an alkoxide with a primary alkyl halide or tosylate. youtube.com For example, the reaction of this compound with sodium methoxide (B1231860) would yield sec-butyl methyl ether. Similarly, its reaction with thiols or thiolates leads to the formation of sec-butyl thioethers. The synthesis of methyl sec-butyl ether can also be achieved through the intermolecular dehydration of sec-butyl alcohol and methanol (B129727) using a catalyst. google.com

Synthesis of Amines and Other Nitrogen-Containing Compounds

The reaction of this compound with ammonia (B1221849), primary amines, or secondary amines provides a route to sec-butylamines. libretexts.org However, direct alkylation of ammonia or amines can lead to overalkylation. libretexts.org Alternative methods, such as the Gabriel synthesis or the use of an azide (B81097) nucleophile followed by reduction, can provide primary amines more cleanly. libretexts.org For instance, reaction with sodium azide would form a sec-butyl azide, which can then be reduced to sec-butylamine. libretexts.org

Generation of Branched-Chain Organic Scaffolds

The sec-butyl group is a branched alkyl chain, and its introduction into molecules is a key step in the synthesis of more complex, branched organic structures. youtube.comleah4sci.com The use of this compound as an alkylating agent allows for the direct incorporation of this branched moiety. This is significant in building molecular frameworks with specific steric and electronic properties. The common branched butyl groups include sec-butyl, isobutyl, and tert-butyl. leah4sci.comyoutube.com

Applications in Complex Molecule Synthesis and Pharmaceutical Intermediates

The utility of this compound extends to the synthesis of complex molecules and pharmaceutical intermediates. Its ability to introduce a specific stereocenter (if a chiral form is used) and a branched alkyl group makes it a valuable building block.

Facilitation of Aziridine (B145994) Formation

While direct facilitation of aziridine formation by this compound is not extensively documented in the provided results, the underlying principles of its reactivity are relevant. Aziridines can be synthesized through the intramolecular cyclization of β-amino alcohols or their derivatives. If this compound is used to alkylate a molecule containing a suitably positioned amine and hydroxyl group, the resulting intermediate could potentially undergo cyclization to form an N-sec-butyl-substituted aziridine.

Phosphonate (B1237965) Incorporation in Modified Gabriel-Cromwell Reactions

This compound, as a tosylate, plays a crucial role as a reagent in specialized organic reactions, including the modified Gabriel-Cromwell reaction for the synthesis of aziridinyl phosphonates. nih.govmetu.edu.tr The tosylate group is an excellent leaving group, a property that is fundamental to its function in this context.

In a modified version of the Gabriel-Cromwell reaction, an α-tosylated vinyl phosphonate is generated as a key intermediate. metu.edu.tr This intermediate is typically formed from an acetyl phosphonate, which is reacted with a base and a tosylating agent like tosyl chloride. metu.edu.tr The role of the tosyl group is to activate the vinyl phosphonate, making it susceptible to nucleophilic attack by an amine. The subsequent intramolecular cyclization leads to the formation of the aziridine ring, incorporating the phosphonate group into the final product. nih.govmetu.edu.tr This method provides an efficient route to synthesize aziridinyl phosphonates, which are compounds of interest for their potential biological activities. nih.govmetu.edu.tr

The general scheme for this modified reaction can be outlined as follows:

Formation of the α-tosylated vinyl phosphonate: An acetyl phosphonate is treated with a base and a tosylating agent.

Nucleophilic addition of an amine: A primary amine attacks the activated vinyl phosphonate.

Intramolecular cyclization: The intermediate undergoes cyclization to form the aziridinyl phosphonate.

This synthetic strategy highlights the utility of tosylates like this compound in facilitating the formation of complex heterocyclic compounds with incorporated phosphonate moieties.

Precursor for Synthesizing Pharmaceutical Compounds

This compound serves as a valuable precursor in the synthesis of various pharmaceutical compounds due to the reactive nature of its tosylate group. The 4-methylbenzenesulfonate (tosylate) scaffold is found in derivatives that have shown significant potential as anticancer agents. researchgate.net

Research has demonstrated that certain sulfonate esters containing the 4-methylbenzenesulfonate group exhibit potent antiproliferative effects against cancer cell lines. For instance, some derivatives have displayed high efficacy against K562 cancer cells. The tosylate group acts as a good leaving group in nucleophilic substitution reactions, allowing for the attachment of the sec-butyl group to various molecular backbones, which is a key step in building more complex and biologically active molecules.

Furthermore, the broader class of sulfonate esters has been investigated for a range of therapeutic applications. Studies on phloroglucinol-derived trisulfonates and sulfonate methyl ethers have identified compounds with in vitro antimalarial and anticancer properties. researchgate.nettandfonline.com Specifically, a tritosylate derivative of phloroglucinol (B13840) was found to be a good antimalarial agent, while a dinosylate methyl ether demonstrated superior inhibition of human skin cancer cell lines. researchgate.net

The versatility of the tosylate group also extends to the synthesis of pyrimidine (B1678525) sulfonate esters, which have been designed and prepared as potential antibacterial and insecticidal agents. nih.gov This underscores the importance of sulfonate esters, and by extension this compound, as foundational materials in the development of new therapeutic and agrochemical compounds. nih.gov

Below is a table summarizing some of the biologically active compounds synthesized using sulfonate ester precursors.

| Compound Class | Precursor Type | Biological Activity |

| Aziridinyl phosphonates | α-Tosylated vinyl phosphonate | Antibacterial nih.govmetu.edu.tr |

| Phloroglucinol-derived tritosylate | Phloroglucinol and tosyl chloride | Antimalarial researchgate.nettandfonline.com |

| Phloroglucinol-derived dinosylate methyl ether | Phloroglucinol and nosyl chloride | Anticancer researchgate.nettandfonline.com |

| Pyrimidine sulfonate esters | Pyrimidine and sulfonyl chloride | Antibacterial, Insecticidal nih.gov |

Advanced Analytical and Computational Studies in Sec Butyl 4 Methylbenzenesulfonate Research

Spectroscopic Techniques for Mechanistic Elucidation and Intermediate Characterization (e.g., Time-Resolved Raman Spectroscopy)

Understanding the precise mechanism of a chemical reaction requires observing the transformation from reactants to products, a process that often involves highly unstable, short-lived intermediates. While standard spectroscopic methods like NMR and IR are invaluable for characterizing stable starting materials and final products, specialized time-resolved techniques are necessary to capture snapshots of the reaction as it occurs. researchgate.net

Time-resolved Raman spectroscopy has emerged as a powerful tool for this purpose. nih.gov This technique allows for the structural characterization of transient species with lifetimes ranging from femtoseconds to microseconds. nih.gov In the context of sec-butyl 4-methylbenzenesulfonate (B104242), a time-resolved Raman experiment could be designed to elucidate the mechanism of a nucleophilic substitution reaction. The process would involve initiating the reaction with an ultrashort laser pulse (the pump pulse) and then, after a precisely controlled delay, probing the reacting mixture with a second laser pulse (the probe pulse) to generate a Raman spectrum. By varying the delay time between the pump and probe pulses, a series of spectra can be collected that map the evolution of vibrational modes, effectively creating a molecular movie of the reaction. nih.gov

This approach can distinguish between competing mechanisms, such as the concerted SN2 pathway and a stepwise SN1 pathway. For an SN2 reaction, the spectra would reveal vibrational modes characteristic of a single pentacoordinate transition state. Conversely, an SN1 mechanism would show the initial disappearance of the reactant signals, the appearance and decay of signals for a carbocation intermediate, and the final growth of product signals. Although direct time-resolved Raman studies on sec-butyl 4-methylbenzenesulfonate are not widely published, the principles of the technique provide a clear framework for its application.

Table 1: Conceptual Vibrational Mode Analysis for SN2 Reaction of this compound using Time-Resolved Raman Spectroscopy

| Reaction Species | Key Vibrational Modes (Conceptual) | Expected Observation in Time-Resolved Spectra |

| Reactant | C-O stretch (ester), S=O stretch (sulfonate) | Strong initial signals, decaying over the reaction time. |

| Transition State | Symmetric stretch of partial Nu---C---O bond | Appears and disappears rapidly at intermediate time delays. |

| Product | C-Nu stretch (new bond) | Signal grows in intensity over the reaction time. |

Computational Chemistry Approaches

Computational chemistry provides a theoretical lens to complement experimental studies, offering atomic-level detail that is often inaccessible through measurement alone. For this compound, methods like Density Functional Theory (DFT) and Molecular Dynamics (MD) are crucial for analyzing reaction energetics and pathways. researchgate.net

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure and energetics of molecules. It is particularly effective for locating and characterizing the geometry and energy of transition states, which represent the highest energy point along a reaction coordinate. researchgate.net

For the nucleophilic substitution reactions of this compound, DFT calculations can model the SN2 pathway. In this mechanism, the nucleophile attacks the carbon atom at the same time as the tosylate leaving group departs. libretexts.orgyoutube.com DFT can calculate the geometry of this trigonal bipyramidal transition state, including the elongated, partial bonds between the central carbon and both the incoming nucleophile and the outgoing leaving group. masterorganicchemistry.com The energy difference between the reactants and this transition state defines the activation energy barrier, a key determinant of the reaction rate. By mapping the electronic distribution, DFT can also validate reactive sites within the molecule. researchgate.net

Table 2: Representative DFT-Calculated Parameters for an SN2 Reaction of a Secondary Tosylate

| Parameter | Reactant State (C-OTs) | Transition State | Product State (C-Nu) |

| C-Leaving Group (OTs) Bond Length | ~1.48 Å | ~2.10 Å (partial bond) | N/A (dissociated) |

| C-Nucleophile (Nu) Distance | >3.00 Å (no bond) | ~2.20 Å (partial bond) | ~1.45 Å (full bond) |

| Nu-C-Leaving Group Angle | N/A | ~180° | N/A |

| Relative Energy (kcal/mol) | 0 | +22 (Activation Barrier) | -15 (Reaction Enthalpy) |

| Note: Values are representative for a generic SN2 reaction and would be specific to the nucleophile and solvent conditions. |

While DFT is excellent for stationary points on a potential energy surface, Molecular Dynamics (MD) simulations model the dynamic evolution of a system over time, including the explicit motion of solvent molecules. nih.gov This is critical for understanding reaction pathways and the profound influence of the solvent, especially for reactions like the solvolysis of this compound, where the solvent acts as the nucleophile. whiterose.ac.uk

MD simulations can be used to compute the Potential of Mean Force (PMF), which represents the free energy profile along a chosen reaction coordinate (e.g., the distance between the nucleophile and the reacting carbon). uiuc.eduyoutube.com By calculating the PMF for both SN1 and SN2 pathways in different solvents, MD simulations can predict which mechanism is favored. For example, polar protic solvents can stabilize the charged carbocation intermediate and the leaving group anion in an SN1 reaction through hydrogen bonding, thereby lowering the activation barrier for this pathway. In contrast, polar aprotic solvents may favor the SN2 mechanism. These simulations provide a detailed, dynamic picture of the solvent shell reorganizing around the reactants as they proceed to the transition state and then to products. libretexts.orgnih.gov

Table 3: Hypothetical Free Energy Profile (PMF) for this compound Solvolysis via MD Simulation

| Solvent | Reaction Pathway | Free Energy of Reactants (kcal/mol) | Free Energy of Transition State (kcal/mol) | Activation Free Energy (ΔG‡) (kcal/mol) |

| Polar Protic (e.g., Water) | SN1 | 0 | +20 | 20 |

| Polar Protic (e.g., Water) | SN2 | 0 | +24 | 24 |

| Polar Aprotic (e.g., DMF) | SN1 | 0 | +28 | 28 |

| Polar Aprotic (e.g., DMF) | SN2 | 0 | +23 | 23 |

| Note: These values are illustrative. In a polar protic solvent, the SN1 barrier is lower, making it the favored pathway. In a polar aprotic solvent, the SN2 barrier is lower. |

Structure Reactivity Relationships and Comparative Studies

Impact of the Sec-butyl Group's Steric and Electronic Properties on Reactivity

The sec-butyl group is a branched alkyl substituent where the functional group is attached to a secondary carbon. quora.commasterorganicchemistry.comucla.edu This structural feature has significant steric and electronic consequences that influence the reactivity of sec-butyl 4-methylbenzenesulfonate (B104242).

Steric Hindrance: The sec-butyl group presents more steric bulk around the reaction center compared to a linear n-butyl group. This steric hindrance can impede the approach of a nucleophile, particularly in S(_N)2 reactions which require a backside attack. vaia.com As a result, S(_N)2 reactions at a sec-butyl center are generally slower than at a primary carbon. The branched nature of the sec-butyl group can also influence the stability of the transition state in both substitution and elimination reactions. fiveable.me

Electronic Effects: The sec-butyl group, like other alkyl groups, is electron-donating through an inductive effect. This property helps to stabilize the partial positive charge that develops on the α-carbon in the transition state of both S(_N)1 and E1 reactions. The presence of two alkyl groups (a methyl and an ethyl group) attached to the reaction center in the sec-butyl group provides greater stabilization for a carbocation intermediate compared to a primary alkyl group. This increased stability makes the formation of a sec-butyl carbocation more favorable than a primary carbocation, thus favoring S(_N)1 and E1 pathways under appropriate conditions (e.g., with weak nucleophiles/bases or in polar protic solvents). vaia.com

The interplay of these steric and electronic effects means that sec-butyl tosylate can undergo a variety of reaction pathways, including S(_N)1, S(_N)2, E1, and E2, depending on the specific nucleophile, base, and solvent system used. For instance, with a strong, non-hindered nucleophile, an S(_N)2 reaction might occur, albeit slower than with a primary tosylate. Conversely, with a strong, sterically hindered base, an E2 reaction is favored. pearson.com In solvolysis reactions, where the solvent acts as the nucleophile, a competition between S(_N)1 and E1 pathways is common.

Comparison with Isomeric and Analogous Alkyl 4-Methylbenzenesulfonates

A comparative analysis of the reactivity of sec-butyl tosylate with its isomers (n-butyl, isobutyl, and tert-butyl tosylates) highlights the profound impact of alkyl group structure on reaction rates and mechanisms.

n-Butyl tosylate: As a primary tosylate, n-butyl tosylate readily undergoes S(_N)2 reactions with good nucleophiles due to minimal steric hindrance at the reaction center. S(_N)1 and E1 reactions are highly unfavorable because of the instability of the primary carbocation.

Isobutyl tosylate: Although a primary tosylate, the isobutyl group has branching at the β-carbon. This branching increases steric hindrance compared to the n-butyl group, which can slow down the rate of S(_N)2 reactions. pearson.com Rearrangements can also occur in reactions that proceed via a carbocation-like transition state.

Sec-butyl tosylate: As a secondary tosylate, it represents an intermediate case. It is more sterically hindered than primary tosylates, making S(_N)2 reactions slower. However, the secondary carbocation is more stable than a primary one, making S(_N)1 and E1 pathways more accessible than for primary tosylates. vaia.com Solvolysis rates of secondary tosylates are often similar, as seen in the case of 2-butyl tosylate and 2-octyl tosylate which have virtually the same solvolysis rates. whiterose.ac.uk

tert-Butyl tosylate: This tertiary tosylate is highly sterically hindered, which effectively prevents S(_N)2 reactions. However, it readily forms a relatively stable tertiary carbocation, making S(_N)1 and E1 reactions the predominant pathways. In fact, tert-butyl tosylate is known to be very unstable, with a short half-life even at low temperatures, as it readily undergoes E1 elimination. chemicalforums.com

The general trend for the rate of solvolysis, which often proceeds through an S(_N)1 mechanism, is: tertiary > secondary > primary. vaia.com This is primarily due to the stability of the intermediate carbocation.

Below is a table summarizing the relative reactivity and favored mechanisms for butyl tosylate isomers.

| Alkyl Tosylate | Alkyl Group Structure | Favored Reaction Mechanism(s) | Relative S(_N)1 Reactivity | Relative S(_N)2 Reactivity |

| n-Butyl tosylate | Primary | S(_N)2 | Very Low | High |

| Isobutyl tosylate | Primary (branched at β-carbon) | S(_N)2 | Low | Moderate |

| Sec-butyl tosylate | Secondary | S(_N)1, S(_N)2, E1, E2 | Moderate | Low |

| tert-Butyl tosylate | Tertiary | S(_N)1, E1 | High | Very Low |

Leaving Group Efficacy Relative to Other Sulfonate Esters

The tosylate group (-OTs) is an excellent leaving group because its negative charge is stabilized by resonance across the sulfonate group. masterorganicchemistry.comlibretexts.org This ability to stabilize the negative charge makes the conjugate acid, p-toluenesulfonic acid, a strong acid. The efficacy of the tosylate group as a leaving group can be compared to other commonly used sulfonate esters, such as mesylates and triflates.

Mesylates (-OMs): The mesylate group (methanesulfonate) is also a very good leaving group for similar reasons to the tosylate group. chemistrysteps.com Its leaving group ability is generally considered to be slightly less than that of tosylates. The primary difference lies in the substituent on the sulfur atom (a methyl group for mesylate versus a p-tolyl group for tosylate). While both are effective, tosylates are sometimes preferred as their aromatic ring allows for easier visualization on a TLC plate. chemistrysteps.com

Triflates (-OTf): The triflate group (trifluoromethanesulfonate) is considered one of the best leaving groups in organic chemistry. brainly.com The strong electron-withdrawing inductive effect of the three fluorine atoms greatly enhances the stabilization of the negative charge on the leaving group. brainly.com This superior stabilization makes the triflate anion an even weaker base than the tosylate anion, and thus a better leaving group.

The general order of leaving group ability among these sulfonate esters is:

Triflate > Tosylate > Mesylate brainly.com

This trend is reflected in the relative rates of solvolysis for a given alkyl group, with alkyl triflates reacting the fastest.

Below is a comparative table of these common sulfonate leaving groups.

| Leaving Group | Abbreviation | Structure of Anion | Relative Leaving Group Ability |

| Mesylate | -OMs | CH(_3)SO(_3) | Good |

| Tosylate | -OTs | p-CH(_3)C(_6)H(_4)SO(_3) | Very Good |

| Triflate | -OTf | CF(_3)SO(_3) | Excellent |

Future Perspectives and Emerging Applications of Sec Butyl 4 Methylbenzenesulfonate

Development of Novel Catalytic Systems for Efficient Transformations

The synthesis of sec-butyl 4-methylbenzenesulfonate (B104242) has traditionally relied on methods that can be improved in terms of efficiency and environmental impact. A typical laboratory-scale synthesis involves the reaction of sec-butyl alcohol with 4-methylbenzenesulfonic acid in toluene, using p-toluenesulfonic acid as a catalyst. This process, while effective, often requires refluxing for extended periods and a multi-step work-up to remove the catalyst and byproducts.

Future developments are focused on novel catalytic systems that offer more sustainable and efficient transformations. Recent advancements are moving away from homogeneous acid catalysts towards heterogeneous and enzymatic options. For instance, sulfonated graphene oxide (SGO) is being explored as a highly efficient heterogeneous acid catalyst. Its large surface area and strong acidic properties can potentially lead to higher conversion rates and easier separation from the reaction mixture, contributing to a greener chemical process.

Enzymatic catalysis presents another promising frontier. The use of enzymes could offer high selectivity and operate under milder reaction conditions, reducing energy consumption and the formation of unwanted byproducts. While specific enzymes for the synthesis of sec-butyl 4-methylbenzenesulfonate are still under investigation, the broader field of biocatalysis is rapidly expanding.

On an industrial scale, continuous flow reactors (CFRs) are emerging as a superior alternative to traditional batch systems for the production of related sulfonate esters. A patented process for similar compounds utilizes a multi-stage fixed-bed reactor with a sulfonated ion exchanger, such as Amberlyst 15, as the catalyst. This setup allows for precise control over reaction parameters, leading to high conversion rates and minimized waste.

Potential in Green Chemistry Methodologies and Process Intensification (e.g., continuous flow processes)

The principles of green chemistry are increasingly influencing the synthesis and application of chemical compounds, and this compound is no exception. The shift towards more environmentally benign methodologies is evident in the adoption of process intensification techniques like continuous flow processes.

Continuous flow reactors (CFRs) offer significant advantages over traditional batch reactors for the synthesis of sulfonate esters. These benefits align well with the goals of green chemistry:

Energy Efficiency: CFRs can reduce energy consumption by as much as 40% compared to batch reactors due to their superior heat transfer capabilities.

Catalyst Reusability: The use of solid-supported catalysts, such as the ion exchange resin Amberlyst 15 in a fixed-bed reactor, allows for easy separation and reuse. Studies have shown that Amberlyst 15 can retain over 80% of its activity after ten reaction cycles, significantly reducing catalyst waste.

Waste Minimization: The precise control over reaction conditions in CFRs leads to higher product yields and fewer byproducts, minimizing the generation of chemical waste.

The table below summarizes the operational parameters for a continuous flow process for related sulfonate esters, highlighting the efficiency of this methodology.

| Parameter | Value |

| Temperature | 30–80°C |

| Pressure | 8–16 bar |

| Catalyst | Sulfonated ion exchanger (e.g., Amberlyst 15) |

| Space velocity | 1–20 L feed/L catalyst/h |

| Molar ratio (alcohol:acid) | 1:1.05–1.1 |

| Conversion Rate | >90% |

Exploration in Advanced Materials Synthesis (e.g., as precursors for ionic liquids)

Ionic liquids (ILs) are salts with low melting points that are gaining attention as "green" solvents and electrolytes due to their negligible vapor pressure, high thermal stability, and tunable properties. The synthesis of novel ionic liquids is an active area of research, and compounds containing the 4-methylbenzenesulfonate (tosylate) anion are of particular interest.

While direct use of this compound as a precursor is a potential area for exploration, current research has demonstrated the synthesis of various phosphonium- and ammonium-based ionic liquids using sodium 4-methylbenzenesulfonate. nih.gov For example, tetrabutylphosphonium (B1682233) 4-methylbenzenesulfonate ([P4444][MBS]) and tetrabutylammonium (B224687) 4-methylbenzenesulfonate ([N4444][MBS]) have been synthesized. nih.gov The synthesis typically involves a salt metathesis reaction where the bromide anion of a phosphonium (B103445) or ammonium (B1175870) salt is exchanged with the 4-methylbenzenesulfonate anion from a sodium salt. nih.gov

The potential for this compound to be used in a more direct alkylation reaction to form the cation of an ionic liquid is an intriguing prospect for future research. This could potentially offer alternative synthetic routes with different efficiencies and selectivities. The development of ILs is a key area in materials science, with applications in batteries, catalysis, and separations.

Advanced Applications in Medicinal Chemistry and Pharmaceutical Synthesis (as a synthetic building block for active pharmaceutical ingredients)

This compound serves as a versatile intermediate in organic synthesis, and its potential as a building block for medicinally active compounds is a significant area of future development. The 4-methylbenzenesulfonate scaffold is present in a number of compounds that have been investigated for their therapeutic properties.

The following table presents data on the anticancer activity of selected sulfonate ester derivatives, illustrating their potency and selectivity.

| Compound | IC50 (µM) | Selectivity Index | Cancer Cell Line |

| BS1 | 0.172 | 72.91 | K562 |

| BS3 | 0.097 | 97.06 | PANC-1 |

| BS4 | 0.173 | 120.71 | K562 |

| Imatinib (Reference) | 0.133 | - | Various |

The low IC50 values indicate high potency, and the high selectivity indices for some compounds suggest a favorable therapeutic window with potentially fewer side effects on healthy cells. These promising findings underscore the potential of this compound as a key starting material for the synthesis of novel and effective pharmaceutical agents. Further research in this area could lead to the development of new treatments for various diseases.

Q & A

Basic Research Question

- NMR : H NMR (δ 1.0–1.5 ppm for sec-butyl methyl groups; δ 7.2–7.8 ppm for aromatic protons) and C NMR confirm structure.

- IR : Strong S=O stretches at ~1360 and 1170 cm.

- X-ray Crystallography : Monoclinic crystal systems (e.g., P2/n space group) reveal bond lengths (e.g., S–O ~1.43 Å) and torsional angles, as seen in related tosylates .

Advanced Consideration : Time-resolved Raman spectroscopy can monitor reaction intermediates, while DFT calculations validate electronic structure and reactive sites .

How do steric effects from the sec-butyl group influence its reactivity in nucleophilic substitutions?

Advanced Research Question

The sec-butyl group’s bulkiness slows SN2 reactions compared to primary alkyl analogs. Solvolysis studies of cyclohexyl tosylates (e.g., in ethanol/water) show that steric hindrance increases activation energy, favoring SN1 mechanisms in polar solvents. Kinetic isotopic effect (KIE) studies and Hammett plots quantify these effects . Contradictions in solvent polarity impacts (e.g., acetone vs. DMSO) require multi-variable regression analysis to disentangle steric and electronic contributions.

How should researchers address gaps in toxicity data for this compound?

Advanced Research Question

While no direct toxicity data exists, extrapolation from structural analogs (e.g., sec-butyl chloroformate) suggests moderate respiratory irritation (mouse RD50 ~117 ppm). However, sulfonates are generally less reactive than chloroformates. Acute exposure guidelines (AEGL) for n-butyl chloroformate (5.1 ppm, 6-hour exposure) may serve as provisional limits, but in vitro assays (e.g., Ames test) are critical to confirm mutagenicity .

What role does this compound play as a leaving group in organic synthesis?

Basic Research Question

As a tosyl derivative, it facilitates SN2 displacements (e.g., aziridine formation) due to the excellent leaving ability of the tosylate group. In modified Gabriel-Cromwell reactions, it enables phosphonate incorporation, as demonstrated in aziridin-2-ylphosphonate synthesis .

Advanced Consideration : Competition experiments with mesylates or triflates reveal tosylate’s intermediate reactivity, making it ideal for stepwise functionalization in multi-step syntheses.

What storage conditions are recommended to maintain the stability of this compound?

Basic Research Question

Store in airtight, amber-glass containers under inert gas (N or Ar) at 2–8°C. Avoid exposure to humidity, heat, or strong bases to prevent hydrolysis. Grounding metal containers during transfer minimizes electrostatic ignition risks .

How can solvolysis mechanisms of this compound be studied experimentally?

Advanced Research Question

Pseudo-first-order kinetics in varying solvent systems (e.g., 70% aqueous acetone) track rate constants via conductivity or HPLC. Isotopic labeling (e.g., O in sulfonate) and Eyring plots differentiate between SN1 and SN2 pathways. Comparative studies with tert-butyl analogs highlight steric vs. electronic effects .

What challenges arise in quantifying trace impurities in this compound?

Advanced Research Question

Low-abundance byproducts (e.g., sulfonic acid dimers) require UPLC-MS/MS with MRM transitions for detection. Matrix effects in ESI-MS necessitate isotope dilution or standard addition methods. Cross-referencing spectral libraries (e.g., Reaxys, SciFinder) mitigates misidentification .

Can this compound serve as a biochemical probe?

Advanced Research Question

Derivatization with fluorescent tags (e.g., dansyl chloride) enables tracking in cellular uptake studies. Its stability in physiological pH (vs. labile esters) makes it suitable for prodrug design, as seen in amino acid derivatives like dibenzyl aspartate tosylate .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.